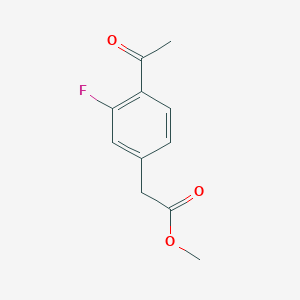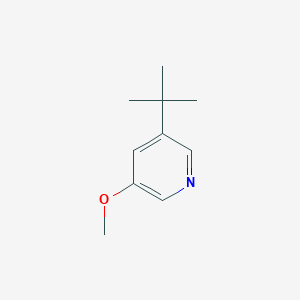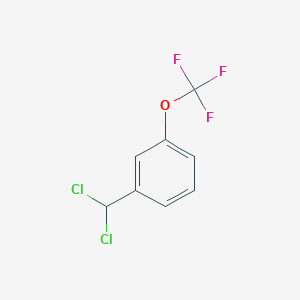
Methyl 2-(4-acetyl-3-fluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-acetyl-3-fluorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a phenyl ring substituted with acetyl and fluorine groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-acetyl-3-fluorophenyl)acetate typically involves the esterification of 2-(4-acetyl-3-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 2-(4-acetyl-3-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of 2-(4-carboxy-3-fluorophenyl)acetic acid.
Reduction: Formation of 2-(4-acetyl-3-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Methyl 2-(4-acetyl-3-fluorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl 2-(4-acetyl-3-fluorophenyl)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-fluorophenyl)acetate
- Methyl 2-(4-acetylphenyl)acetate
- Methyl 2-(3-fluorophenyl)acetate
Comparison
Methyl 2-(4-acetyl-3-fluorophenyl)acetate is unique due to the presence of both acetyl and fluorine substituents on the phenyl ring. This combination of functional groups can impart distinct chemical and biological properties compared to similar compounds that lack one or both of these substituents. For example, the fluorine atom can enhance the compound’s stability and lipophilicity, while the acetyl group can influence its reactivity and interaction with biological targets.
特性
分子式 |
C11H11FO3 |
|---|---|
分子量 |
210.20 g/mol |
IUPAC名 |
methyl 2-(4-acetyl-3-fluorophenyl)acetate |
InChI |
InChI=1S/C11H11FO3/c1-7(13)9-4-3-8(5-10(9)12)6-11(14)15-2/h3-5H,6H2,1-2H3 |
InChIキー |
NBDZLYAPQNAPCJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)CC(=O)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13680878.png)
![2-Tert-butoxycarbonyl-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13680887.png)






![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)




